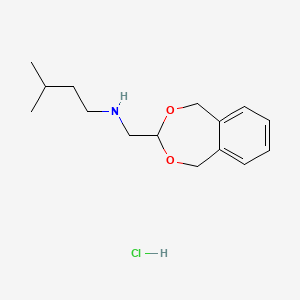
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO2 and its molecular weight is 285.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride, also known by its CAS number 1225333-15-2, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1225333-15-2 |
| Molecular Formula | C15H24ClNO2 |
| Molecular Weight | 283.81 g/mol |
| Synonyms | N-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)methyl)-3-methylbutan-1-amine hydrochloride |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities which can be summarized as follows:
- CNS Activity : Preliminary studies suggest that this compound may have neuroactive properties. It has been tested in models for neuroprotection and cognitive enhancement.
- Antidepressant Effects : Some studies indicate potential antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This effect may be mediated through inhibition of pro-inflammatory cytokines.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Modulation : Interaction with various neurotransmitter receptors has been noted, particularly those associated with serotonin and dopamine.
- Inhibition of Enzymatic Activity : Some studies have suggested that the compound may inhibit certain enzymes involved in inflammatory processes.
Case Studies
Several case studies have been documented in scientific literature:
- Neuroprotection in Rodent Models : A study demonstrated that administration of the compound significantly improved cognitive function in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behavior.
- Anti-inflammatory Effects in Arthritis Models : In a controlled study using arthritic rats, treatment with this compound resulted in decreased joint swelling and pain scores compared to control groups.
Safety Profile
While the compound shows potential therapeutic benefits, it is classified as an irritant (Xi) and should be handled with care. Safety data sheets recommend caution due to its irritant properties upon contact with skin or mucous membranes.
属性
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)7-8-16-9-15-17-10-13-5-3-4-6-14(13)11-18-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHORNEJZAUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1OCC2=CC=CC=C2CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













